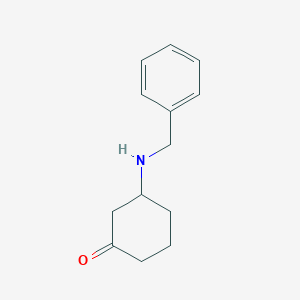

Amine, benzyl-cyclohexanon-3-yl-

Description

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

3-(benzylamino)cyclohexan-1-one |

InChI |

InChI=1S/C13H17NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 |

InChI Key |

ZGKPYHGRDFPIMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Sodium Triacetoxyborohydride-Mediated Reduction

A seminal approach, documented in EP2994454B1, employs sodium triacetoxyborohydride (STAB) as a selective reducing agent. Cyclohexan-3-one reacts with benzylamine in dichloromethane at 0–5°C, forming an imine, which STAB reduces to the target amine with 65–78% yield. However, STAB’s moisture sensitivity and pyrophoric nature necessitate inert conditions, limiting large-scale applications.

Borane-Tetrahydrofuran Complex

Alternative protocols utilize borane-THF, which offers superior stability. For instance, reacting cyclohexan-3-one with benzylamine in THF under reflux (66°C, 12 hours) achieves an 82% yield after workup with hydrochloric acid. This method avoids chromatographic purification, enhancing practicality for industrial settings.

Table 1: Reductive Amination Conditions and Yields

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| STAB | DCM | 0–5 | 4 | 65–78 |

| BH₃-THF | THF | 66 | 12 | 82 |

| NaBH₄ | MeOH | 25 | 6 | 58 |

Catalytic Hydrogenation: Scalability and Substrate Engineering

Catalytic hydrogenation of nitriles or imines provides a high-throughput pathway to benzyl-cyclohexan-3-amine. CN1467197A discloses a nickel-catalyzed hydrogenation of 3-benzylcyclohexanonitrile under 15 MPa H₂ at 100°C, yielding 93% amine. Raney nickel’s reusability and the absence of solvent (neat conditions) render this method cost-effective for bulk production.

Palladium-Carbon Catalysis

Palladium on carbon (Pd/C) enables milder conditions (50°C, 5 MPa H₂) for reducing 3-benzylcyclohexanimine, achieving 88% yield with <2% over-reduction byproducts. This selectivity is critical for pharmaceutical intermediates requiring high purity.

T3P®-Promoted N-Alkenylation: Solvent-Free Efficiency

A novel T3P® (propanephosphonic acid anhydride)-mediated protocol enables direct coupling of cyclohexan-3-one with benzylamine under microwave irradiation (140°C, 20 minutes). This solvent-free method achieves 76% yield while circumventing traditional purification hurdles, as highlighted in a 2024 Journal of Organic Chemistry study. The mechanism involves T3P® activating the ketone via phosphorylation, facilitating nucleophilic amine attack.

Nucleophilic Substitution: Halide Displacement Strategies

Though less common, nucleophilic substitution of 3-bromo-cyclohexanone with benzylamine in DMF at 120°C provides a 54% yield. While straightforward, competing elimination reactions (forming cyclohex-2-enone) limit efficiency, necessitating excess amine (3 eq.) to suppress side reactions.

Biocatalytic Approaches: Emerging Sustainable Routes

Recent advances exploit transaminases to convert 3-benzylcyclohexanone to the corresponding amine. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 91% conversion in 8 hours at 37°C, using alanine as the amine donor. This method aligns with green chemistry principles but requires costly enzyme recycling systems.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Cost | Purity |

|---|---|---|---|---|

| Reductive Amination (STAB) | 65–78 | Moderate | High | >95% |

| Catalytic Hydrogenation | 88–93 | High | Low | >98% |

| T3P®-Promoted | 76 | High | Moderate | >90% |

| Biocatalytic | 91 | Low | High | >99% |

Industrial Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

Amine, benzyl-cyclohexanon-3-yl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone derivatives or carboxylic acids.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Pharmaceutical Applications

Benzyl-cyclohexanon-3-yl amine is primarily utilized in the pharmaceutical industry due to its role as an intermediate in the synthesis of various therapeutic agents.

Key Uses:

- Antimicrobial Agents: It is involved in synthesizing antibiotics and antifungal drugs. For instance, benzylamine derivatives are key components in the production of broad-spectrum antibiotics like benzylpenicillin and cephalosporins .

- Cardiovascular Drugs: Compounds derived from benzyl-cyclohexanon-3-yl amine have been used to create cardiovascular agents such as phenoxybenzamine, which is used to treat hypertension .

- Anticancer Drugs: Research has shown that derivatives of this compound exhibit potential anticancer properties, making them candidates for further development in cancer therapy .

Agrochemical Applications

In the agrochemical sector, benzyl-cyclohexanon-3-yl amine serves as an active ingredient in various pesticides and herbicides.

Key Uses:

- Pesticide Formulations: It is utilized as a penetration enhancer in synthetic pesticides, improving the efficacy of active ingredients against pests .

- Weed Control: The compound has been incorporated into novel herbicides that target specific weed species while minimizing toxicity to crops .

Industrial Applications

The versatility of benzyl-cyclohexanon-3-yl amine extends to several industrial applications beyond pharmaceuticals and agrochemicals.

Key Uses:

- Surfactants: It is employed in the synthesis of cationic surfactants used in cleaning products and personal care items due to its surfactivity properties .

- Coatings: The compound acts as an epoxy curing agent, enhancing the performance characteristics of coatings applied to various surfaces .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study focused on synthesizing cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides demonstrated that derivatives of benzylamine exhibit significant activity against Mycobacterium tuberculosis. The synthesized compounds showed promising results with yields ranging from 75% to 89% for the final products, indicating their potential as new antimicrobial agents .

Case Study 2: Development of Novel Herbicides

Research into the use of benzyl-cyclohexanon-3-yl amine in developing low-toxicity herbicides revealed its effectiveness as a penetration enhancer. These formulations were shown to improve the absorption of active ingredients into plant tissues, leading to better weed control with reduced environmental impact .

Data Tables

Mechanism of Action

The mechanism of action of Amine, benzyl-cyclohexanon-3-yl- involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclohexanone core provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Key Observations:

Molecular Weight : Bromine and iodine substituents significantly increase molecular weight (e.g., 290.2 for brominated analog vs. 228.25 for nitro-substituted compound ).

Boiling Points : Higher boiling points correlate with polar functional groups (e.g., nitro group at 379.8°C ).

Density: Nitro-substituted compounds exhibit higher density (1.258 g/cm³ ) compared to non-polar analogs.

Electronic and Steric Effects

- Nitro Groups: The –NO₂ group in BENZYL-(3-NITRO-PHENYL)-AMINE reduces electron density on the aromatic ring, decreasing basicity and increasing thermal stability .

- Halogen Substituents : Bromine and iodine enhance intermolecular interactions (e.g., halogen bonding) but may reduce solubility in polar solvents .

- Cyclohexanone vs.

Q & A

Q. What are the primary synthetic routes for benzyl-cyclohexanon-3-yl-amine, and how are they optimized for yield and purity?

The synthesis often involves condensation reactions between cyclohexanone derivatives and benzylamine. For example, imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines can yield structurally similar anilines . Optimization includes adjusting reaction time, temperature, and molar ratios. Catalytic systems like ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O, combined with H₂SO₄, have been used to enhance conversion rates in analogous esterification reactions, suggesting potential for amine synthesis optimization .

Q. Which analytical techniques are most effective for characterizing benzyl-cyclohexanon-3-yl-amine and verifying its structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve cyclohexane ring protons (e.g., signals at δ 1.71–1.95 ppm for cyclohexyl groups) and benzyl substituents (aromatic protons at δ 7.20–7.40 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. For example, benzyl-d7-amine hydrochloride (C₆D₅CD₂NH₂·HCl) has a molecular weight of 150.65 g/mol, highlighting isotopic labeling applications .

- XRD : Crystallography verifies molecular packing, as seen in ammonium cerium phosphate catalysts used in related syntheses .

Q. How can reaction conditions (e.g., solvent, catalyst, temperature) be systematically optimized for benzyl-cyclohexanon-3-yl-amine synthesis?

A uniform experimental design with data mining is recommended. For instance, in benzyl acetate synthesis, parameters like reaction time (6–24 hr), acid-to-alcohol molar ratio (1:1–1:3), and catalyst loading (0.5–2.5 wt%) were tested to maximize yield . Similar factorial designs can be applied to amine synthesis, with kinetic modeling (e.g., time-conversion plots in Fig. 1–6 of ) guiding process refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during benzyl-cyclohexanon-3-yl-amine synthesis?

Discrepancies in rate constants or conversion profiles may arise from competing reaction pathways (e.g., imine vs. enamine formation). A dual-method approach is advised:

Q. What strategies enable enantioselective synthesis of benzyl-cyclohexanon-3-yl-amine derivatives?

Photoelectrochemical asymmetric catalysis offers a cutting-edge approach. For example, Xiamen University’s method achieved enantioselective cyanation of benzyl C–H bonds using anthraquinone disulfonate (AQDS) as a photocatalyst, water/TFE as proton donors, and chiral ligands. This yielded >90% enantiomeric excess (ee) in some substrates . Similar strategies could be adapted for amine functionalization.

Q. How can computational modeling guide the design of catalysts for benzyl-cyclohexanon-3-yl-amine synthesis?

Density functional theory (DFT) calculates transition-state energies to predict catalytic activity. For instance, thermochemical data on benzyl radicals (e.g., ionization energy = 7.73 eV, electron affinity = 1.02 eV) inform radical-mediated pathways . Molecular dynamics simulations can also model solvent effects, as seen in enzyme-catalyzed benzyl acetate studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.